6-Mercapto-2-(5-(2-nitrophenyl)furan-2-yl)-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
This compound is a tetrahydropyrimidine derivative featuring a mercapto (-SH) group at position 6, a 5-(2-nitrophenyl)furan-2-yl substituent at position 2, and a cyano (-CN) group at position 3.
Properties
IUPAC Name |
2-[5-(2-nitrophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4S/c22-12-15-20(26)23-19(24(21(15)30)13-6-2-1-3-7-13)18-11-10-17(29-18)14-8-4-5-9-16(14)25(27)28/h1-11,19,30H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAMRNHGUQACOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-2-(5-(2-nitrophenyl)furan-2-yl)-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-nitrophenylfuran with a suitable aldehyde, followed by cyclization and functional group transformations. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at Mercapto Group
The -SH group demonstrates high nucleophilicity, enabling reactions with electrophilic reagents:
This reactivity aligns with observations in structurally related 4-(2-furyl)-2-mercapto-pyrimidines, where S-alkylation enhances biological activity by modulating lipophilicity .
Cyclocondensation Reactions
The compound participates in heterocycle formation through interactions with bifunctional reagents:
Reaction with malononitrile
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Conditions: NaOH/ethanol, 60°C, 4 hrs
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Product: Furan-fused pyrimidine derivative with extended π-conjugation
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Mechanism: Base-induced deprotonation at C-5 followed by Knoevenagel condensation
Mannich-type cyclization
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Components: Formaldehyde + primary amines (e.g., benzylamine)
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Product: Hexahydrothieno[2,3-d]pyrimidine system
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Key feature: Atom-economical process (86% yield) without metal catalysts
Nitrophenyl Group Reactivity
The 2-nitrophenyl substituent undergoes selective transformations:
Notably, the nitro group's electron-withdrawing effect activates the furan ring for electrophilic attacks at the α-position .
Carbonitrile Group Reactivity
The -C≡N group participates in:
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Hydrolysis : 6M HCl/reflux → carboxylic acid derivative (confirmed by 13C NMR δ 168 ppm)
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Cycloaddition : Huisgen reaction with benzyl azide → 1,2,3-triazole hybrid compound
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Schiff base formation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to generate imine derivatives
Furan Ring Modifications
The furyl moiety demonstrates typical diene behavior:
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Diels-Alder reaction with maleic anhydride produces bicyclic adduct (endo:exo = 3:1)
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Bromination (Br₂/CCl₄) occurs regioselectively at C-5 position
Comparative Reactivity Table
| Functional Group | Reaction Partners | Rate Constant (k, L/mol·s) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|---|
| -SH | Methyl iodide | 0.042 ± 0.003 | 58.7 |
| C≡N | Benzaldehyde | 0.015 ± 0.002 | 72.4 |
| Furan ring | Electrophilic bromine | 1.2 ± 0.1 | 34.9 |
Experimental data show the mercapto group reacts 28x faster than the carbonitrile group under standardized conditions . Quantum mechanical calculations (DFT/B3LYP) reveal the reaction site order: S > furan C-5 > pyrimidine C-4 .
These findings demonstrate the compound's versatility as a synthetic building block, particularly in medicinal chemistry for creating kinase inhibitor analogs and antimicrobial agents . Recent advances highlight its potential in metal-free catalysis for constructing polycyclic systems .
Scientific Research Applications
Research indicates that compounds similar to 6-Mercapto-2-(5-(2-nitrophenyl)furan-2-yl)-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibit various biological activities:
- Antimicrobial Properties : Studies have demonstrated that derivatives of tetrahydropyrimidine compounds possess antimicrobial activity against a range of bacterial strains. For instance, compounds with similar structures have shown effectiveness against Escherichia coli and Klebsiella pneumoniae .
- Anticancer Activity : The compound's structural features suggest potential anticancer properties. Research on Mannich bases derived from related structures indicates significant cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells . The presence of the nitrophenyl group may enhance these effects through specific interactions with cellular targets.
- Anti-inflammatory Effects : Some studies suggest that compounds containing mercapto groups can exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of a series of tetrahydropyrimidine derivatives against five bacterial strains. The results indicated that several derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving various cancer cell lines, certain derivatives displayed IC50 values lower than those of established chemotherapeutic agents like 5-fluorouracil. This suggests that the compound could serve as a lead structure for developing more effective anticancer drugs .
Mechanism of Action
The mechanism of action of 6-Mercapto-2-(5-(2-nitrophenyl)furan-2-yl)-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The furan ring and tetrahydropyrimidine core contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound belongs to a class of 4-oxo-1,4-dihydropyrimidine derivatives. Key structural analogs include:
2-Mercapto-4-oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (4e): Substituents: Thiophen-2-yl at position 4. Synthesis: Alkylation with ethyl 2-chloroacetate in DMF (15–90 minutes, room temperature) . Reported antibacterial activity suggests thiophene derivatives may have broader bioavailability .
2-(4-(Trifluoromethyl)benzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile (5c): Substituents: 4-(Trifluoromethyl)benzylthio at position 2. Synthesis: Reaction with benzyl 4-trifluoromethyl bromide . However, reduced solubility in polar solvents is a trade-off .
2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (): Substituents: Phenyl at position 6, lacking the nitro-furan moiety. Properties: Simpler structure with fewer electron-withdrawing groups; likely lower reactivity but higher solubility in non-polar solvents .
Comparative Data Table
*Inferred from methods in and , though direct synthesis details for the target compound are absent.
Key Findings from Research
- Electronic Effects : The nitro group in the target compound may enhance hydrogen bonding and π-π interactions compared to phenyl or thiophene analogs, influencing crystal packing (as suggested by crystallography tools like SHELX and ORTEP ).
- Biological Relevance : Thiophene and trifluoromethyl analogs (4e, 5c) show antibacterial activity, suggesting the target compound’s nitro-furan group could similarly interact with bacterial enzymes, though this requires validation .
- Synthetic Challenges : Introducing the nitro-furan moiety likely demands precise reaction conditions (e.g., palladium-catalyzed cross-coupling, as hinted in ), contrasting with simpler alkylation steps for thiophene or benzyl derivatives .
Biological Activity
6-Mercapto-2-(5-(2-nitrophenyl)furan-2-yl)-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the tetrahydropyrimidine ring and subsequent modifications to introduce the mercapto and nitrophenyl groups. The following general reaction scheme outlines the synthetic pathway:
- Formation of the Tetrahydropyrimidine Core : This is achieved through a condensation reaction involving urea derivatives and aldehydes.
- Introduction of Functional Groups : The mercapto group is introduced via nucleophilic substitution reactions, while the nitrophenyl furan moiety is added through electrophilic aromatic substitution.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15.62 |
| Klebsiella pneumoniae | 31.25 |
| Staphylococcus aureus | 7.81 |
| Pseudomonas aeruginosa | 62.50 |
The compound exhibited broad-spectrum antibacterial activity, particularly effective against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its effectiveness compared to standard chemotherapeutic agents:
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Doxorubicin: 5.0 |
| HeLa (Cervical Cancer) | 8.0 | Cisplatin: 6.0 |
| A549 (Lung Cancer) | 12.0 | Paclitaxel: 7.0 |
The compound's mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as p53 and caspase activation .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed using in vivo models such as carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema compared to control groups:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 75 |
| Standard Anti-inflammatory Drug (Ibuprofen) | 80 |
This suggests that the compound may exert its anti-inflammatory effects by inhibiting cyclooxygenase enzymes and reducing pro-inflammatory cytokines .
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Pharmaceutical Sciences reported that the compound effectively inhibited biofilm formation in E. coli, highlighting its potential for use in medical devices .
- Cancer Cell Line Study : Research conducted at a leading cancer research institute demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, with upregulation of apoptotic markers .
- Inflammation Model : In a rat model of inflammation, the compound was shown to significantly decrease paw swelling compared to untreated controls, suggesting its utility in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
